NF-κB Nuclear Translocation Inhibition: EF24 Acetate Is 10‑Fold More Potent Than Curcumin
In a direct head-to-head comparison, EF24 acetate blocked TNF-α-induced nuclear translocation of NF-κB with an IC50 of 1.3 μM, whereas curcumin required a 10‑fold higher concentration (IC50 = 13 μM) to achieve the same effect [1]. Both compounds were evaluated in the same cell-based assay, establishing a clear quantitative superiority of EF24 acetate for NF-κB pathway suppression.
| Evidence Dimension | Inhibition of NF-κB nuclear translocation (IC50) |
|---|---|
| Target Compound Data | 1.3 μM |
| Comparator Or Baseline | Curcumin: 13 μM |
| Quantified Difference | 10‑fold lower IC50 (EF24 acetate more potent) |
| Conditions | Cell-based assay; TNF-α-stimulated NF-κB translocation (Kasinski et al., 2008) |
Why This Matters
For researchers procuring a tool compound to inhibit NF-κB-dependent signaling, EF24 acetate provides a 10‑fold potency advantage over curcumin, enabling lower dosing requirements and reduced off-target exposure in mechanistic studies.
- [1] Kasinski AL, Du Y, Thomas SL, et al. Inhibition of IκB Kinase-Nuclear Factor-κB Signaling Pathway by 3,5-Bis(2-flurobenzylidene)piperidin-4-one (EF24), a Novel Monoketone Analog of Curcumin. Molecular Pharmacology. 2008;74(3):654-661. doi:10.1124/mol.108.046201 View Source
